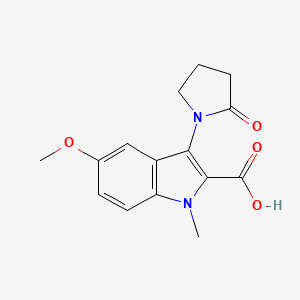![molecular formula C17H18N2O3 B7876897 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B7876897.png)
4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid is a complex organic compound that features an indole moiety and a dihydropyridine ring. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a dihydropyridine precursor under acidic or basic conditions. The reaction may involve the use of catalysts such as methanesulfonic acid or sulfamic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include indoxyl derivatives, piperidine derivatives, and various substituted indole compounds, each with potential biological and chemical applications .
Applications De Recherche Scientifique
4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring may interact with ion channels, affecting cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Nicotinic acid: Contains a pyridine ring similar to the dihydropyridine moiety.
Tryptophan: An amino acid with an indole side chain.
Uniqueness
4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid is unique due to its combination of an indole moiety and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
4-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(5-6-17(21)22)19-9-7-12(8-10-19)14-11-18-15-4-2-1-3-13(14)15/h1-4,7,11,18H,5-6,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLIUPZYTVMONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)
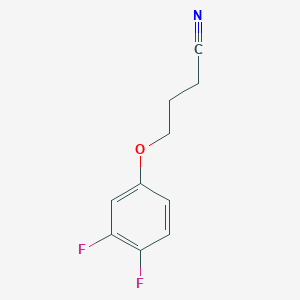
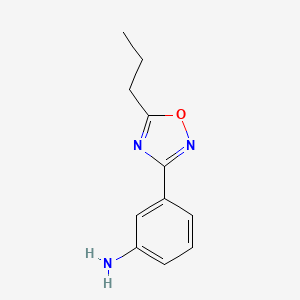
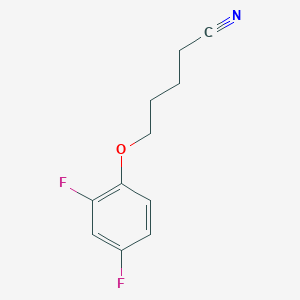
![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)
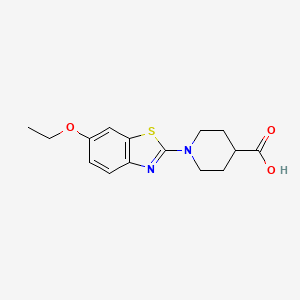

![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
![1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876887.png)
![[5,7-dimethyl-6-(4-methylbenzyl)-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl]acetic acid](/img/structure/B7876890.png)

